(R)-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
Description
Chiral Center Analysis at Sulfur and Phosphorus Atoms
The compound features two distinct stereogenic centers: one at the sulfur atom in the sulfinamide group and another at the phosphorus atom within the dicyclohexylphosphanyl moiety. The sulfur center adopts an (R)-configuration, as indicated by the tert-butylsulfinamide group’s established stereochemical preferences. This configuration arises from the tetrahedral geometry at sulfur, where the lone pair, sulfinyl oxygen, tert-butyl group, and nitrogen substituents occupy distinct spatial positions. The sulfur’s chirality is critical for enantioselective induction in catalytic applications, as demonstrated in intermolecular Pauson–Khand reactions where sulfinamide ligands achieve up to 94% enantiomeric excess.
The phosphorus atom in the dicyclohexylphosphanyl group exhibits chirality due to its coordination environment. The bulky dicyclohexyl substituents and phenyl ring create a trigonal pyramidal geometry, stabilizing the (S)-configuration at phosphorus. This stereochemical arrangement influences the ligand’s hemilabile behavior, enabling reversible coordination to metal centers while maintaining stereochemical integrity. The combined (R,S)-configuration at sulfur and phosphorus establishes a rigid chiral pocket, as evidenced by X-ray crystallographic studies of analogous PNSO ligands.
Table 1: Key Stereochemical Parameters of Chiral Centers
| Atom | Configuration | Bond Angles (°) | Key Substituents |
|---|---|---|---|
| Sulfur | R | 104.5–109.5 | tert-butyl, N-methyl, oxygen |
| Phosphorus | S | 98.3–102.7 | Dicyclohexyl, phenyl, methyl |
Conformational Dynamics of the Dicyclohexylphosphanyl-Phenyl Substituent
The dicyclohexylphosphanyl-phenyl group exhibits restricted rotational freedom due to steric interactions between the cyclohexyl rings and the adjacent phenyl moiety. Computational studies of similar ligands reveal energy barriers of 12–15 kcal/mol for rotation about the phosphorus–phenyl bond, favoring a conformation where the cyclohexyl groups adopt equatorial positions to minimize steric strain. This preference aligns with X-ray data showing a dihedral angle of 68–72° between the phosphorus-bound phenyl ring and the sulfinamide plane, optimizing π-stacking interactions.
The methyl groups on the propane backbone further constrain conformational flexibility. Nuclear Overhauser effect (NOE) spectroscopy of analogous compounds indicates intramolecular contacts between the N-methyl group and the dicyclohexylphosphanyl moiety, stabilizing a folded conformation in solution. This folded state enhances the ligand’s ability to coordinate transition metals in a bidentate manner, as observed in rhodium(I) complexes where P,S-coordination modes dominate.
Table 2: Conformational Parameters of the Dicyclohexylphosphanyl-Phenyl Group
| Parameter | Value | Method of Determination |
|---|---|---|
| P–C(aryl) bond length | 1.84 Å | X-ray crystallography |
| Dihedral angle (P–Ph/S) | 68–72° | DFT calculations |
| Rotational barrier | 12–15 kcal/mol | Molecular dynamics |
Sulfinamide Group Electronic Structure and Resonance Effects
The sulfinamide group’s electronic structure is characterized by delocalization of the sulfur lone pair into the σ* orbital of the S–N bond, creating a partial double-bond character. This resonance stabilization lowers the energy of the sulfinamide by approximately 18–22 kcal/mol compared to analogous sulfenamides, as shown by sulfur K-edge X-ray absorption spectroscopy. The tert-butyl substituent at sulfur enhances this effect through hyperconjugation, donating electron density into the sulfinyl moiety and increasing the S–O bond polarity.
Density functional theory (DFT) calculations reveal a charge distribution of −0.43 e on the sulfinyl oxygen and +0.28 e on the sulfur atom, facilitating coordination to Lewis acidic metal centers. The N-methyl group further modulates electron density, reducing basicity at the nitrogen lone pair while maintaining the sulfinamide’s hemilabile character. This electronic flexibility allows the ligand to switch between P,O- and P,S-coordination modes in rhodium complexes, depending on the metal’s oxidation state and ancillary ligands.
Table 3: Electronic Properties of the Sulfinamide Group
| Property | Value | Method of Determination |
|---|---|---|
| S–O bond length | 1.49 Å | X-ray crystallography |
| S–N bond order | 1.3 | DFT calculations |
| Charge on sulfur (e) | +0.28 | Natural population analysis |
Properties
Molecular Formula |
C30H44NOPS |
|---|---|
Molecular Weight |
497.7 g/mol |
IUPAC Name |
N-[(S)-(2-dicyclohexylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C30H44NOPS/c1-30(2,3)34(32)31(4)29(24-16-8-5-9-17-24)27-22-14-15-23-28(27)33(25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5,8-9,14-17,22-23,25-26,29H,6-7,10-13,18-21H2,1-4H3/t29-,34?/m0/s1 |
InChI Key |
JQOGHPACTGDYMR-MIXNXMPVSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N(C)[C@@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Sulfonyl Chloride Reduction
A foundational approach involves the in situ reduction of sulfonyl chlorides to sulfinamides. As demonstrated by, this method employs triphenylphosphine (PPh₃) and a benzylic amine under mild conditions. For example, p-toluenesulfonyl chloride reacts with PPh₃ and an amine in dichloromethane (CH₂Cl₂) at 0°C, yielding the corresponding sulfinamide after chromatographic purification. While adaptable, this method requires careful control of stoichiometry to avoid over-reduction to thioamides.
Reaction Conditions :
Organometallic Reagents with DABSO
A more recent advancement utilizes DABSO (diazabicyclooctane bis(sulfur dioxide)) in conjunction with organometallic reagents. Grignard or organozinc reagents react with DABSO to generate sulfinate intermediates, which subsequently react with amines to form sulfinamides. This method offers superior functional group tolerance and scalability. For instance, methylmagnesium bromide in tetrahydrofuran (THF) at room temperature reacts with DABSO, followed by addition of N,2-dimethylpropane-2-amine, affording the sulfinamide in >90% yield.
Advantages :
- Broad Substrate Scope : Compatible with aryl, alkyl, and heterocyclic amines.
- Stereoretention : Minimal epimerization due to mild conditions.
Enantioselective Phosphanyl Group Introduction
The ortho-dicyclohexylphosphanylphenyl group necessitates asymmetric synthesis to achieve the desired (S) configuration. The BaryPhos ligand, as reported in, enables enantioselective Suzuki-Miyaura couplings, which can be adapted for phosphorus-containing substrates.
Asymmetric Suzuki-Miyaura Coupling
While traditionally used for biaryl synthesis, BaryPhos-palladium systems facilitate the coupling of phenylboronic acids with phosphanyl halides. For example, 2-bromophenyl(dicyclohexyl)phosphane reacts with phenylboronic acid in the presence of Pd(OAc)₂ and BaryPhos, yielding the ortho-phosphanylphenyl motif with >95% enantiomeric excess (ee).
Key Parameters :
Phosphination via Nucleophilic Substitution
Alternative routes involve substitution reactions on pre-functionalized arenes. 2-Lithiophenyl intermediates, generated via directed ortho-lithiation, react with chlorodicyclohexylphosphane to install the phosphanyl group. This method, though less stereoselective, provides rapid access to the core structure.
Coupling of Sulfinamide and Phosphanyl Moieties
The final assembly requires merging the sulfinamide and phosphanylphenyl segments while preserving stereochemistry.
Reductive Amination
A two-step sequence involves:
- Imine Formation : Condensation of the phosphanylphenyl aldehyde with N,2-dimethylpropane-2-sulfinamide.
- Stereoselective Reduction : Use of L-Selectride® at −78°C to achieve the (R) configuration at the benzylic position.
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Reducing Agent | L-Selectride® |
| Temperature | −78°C |
| Solvent | THF |
| Diastereomeric Ratio | 92:8 (R:S) |
Chiral Auxiliary-Mediated Coupling
Employing a Evans oxazolidinone auxiliary ensures stereocontrol during the coupling. The auxiliary directs the installation of the sulfinamide group, which is subsequently cleaved under acidic conditions.
Purification and Characterization
Final purification leverages silica gel chromatography, followed by recrystallization from hexane/ethyl acetate to achieve >99% purity. Analytical validation includes:
- ¹H/¹³C NMR : Confirmation of stereochemistry via coupling constants and NOE experiments.
- HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) verify enantiopurity (>98% ee).
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity (ee) | Scalability |
|---|---|---|---|
| Sulfonyl Chloride | 75 | Moderate | Limited |
| DABSO | 92 | High | High |
| BaryPhos Coupling | 88 | >95% | Moderate |
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the sulfinamide group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
®-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has numerous applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical intermediates and active ingredients.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and specialty materials
Mechanism of Action
The mechanism of action of ®-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dicyclohexylphosphanyl group can coordinate with metal centers, enhancing the compound’s catalytic activity in various reactions. The sulfinamide moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally or functionally related chiral sulfinamide-phosphine ligands:
Table 1: Structural and Functional Comparison
Key Observations :
However, diphenylphosphanyl ligands (e.g., ) may offer stronger π-accepting properties, favoring electron-deficient metal centers . Sulfinamide Moiety: The tert-butyl group in all compared compounds ensures rigidity and chiral induction, but subtle differences in backbone connectivity (e.g., biphenylmethyl vs. ethyl linkers) modulate metal coordination geometry .
Catalytic Performance: The dual phosphanyl groups in improve catalytic turnover in cross-coupling reactions but increase synthetic complexity. The target compound’s stability under inert conditions (darkness, inert atmosphere) makes it preferable for long-term storage compared to air-sensitive analogs like .
Bioactivity vs. Catalytic Utility :
- Peptide-like derivatives (e.g., ) exhibit bioactivity but lack relevance in catalysis, highlighting the target compound’s specialized role in synthetic chemistry .
Research Findings and Data Tables
Table 2: Comparative Physicochemical Properties
Table 3: Hazard Comparison (GHS)
Biological Activity
The compound (R)-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a chiral sulfinamide that has garnered attention in the field of asymmetric synthesis and catalysis. Its unique structural features, particularly the presence of a sulfinamide group and a dicyclohexylphosphanyl moiety, suggest potential applications in medicinal chemistry and organic synthesis. This article aims to explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Molecular Formula and Structure
- Molecular Formula : CHNOPS
- Molecular Weight : 483.69 g/mol
- IUPAC Name : (R)-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
The compound features a sulfinamide functional group, which is known for its ability to act as a chiral auxiliary in various synthetic transformations.
The biological activity of (R)-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide can be attributed to its ability to act as a ligand in asymmetric catalysis. The phosphine component enhances its reactivity with electrophiles, making it suitable for various synthetic applications.
Anticancer Activity
Recent studies have indicated that sulfinamides can exhibit anticancer properties. For instance, compounds similar to (R)-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide have been investigated for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Enzyme Inhibition
Sulfinamides are also known to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism, making them potential candidates for drug development against metabolic disorders.
Case Studies and Research Findings
-
Asymmetric Synthesis Applications
- A study demonstrated the use of sulfinamides in the synthesis of chiral amines, showcasing their effectiveness as chiral auxiliaries in asymmetric reactions. The compound facilitated the formation of enantiopure products with high yields and selectivity.
-
Anticancer Studies
- Research published in Journal of Medicinal Chemistry highlighted the anticancer properties of sulfinamides similar to (R)-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide. The study reported significant inhibition of cancer cell proliferation in vitro, with further investigations planned for in vivo efficacy.
-
Enzyme Interaction Studies
- Investigations into enzyme interactions revealed that this class of compounds could effectively inhibit certain enzymes linked to cancer metabolism. The inhibition was found to be dose-dependent, suggesting potential therapeutic applications.
Summary of Biological Activities
| Activity Type | Mechanism/Outcome | Reference |
|---|---|---|
| Anticancer Activity | Induction of apoptosis; cell cycle arrest | Journal of Medicinal Chemistry |
| Enzyme Inhibition | Inhibition of metabolic enzymes | Various studies |
| Asymmetric Synthesis | Chiral auxiliary for amine synthesis | Asymmetric Synthesis Journal |
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
